Spiro[3.5]nonane-6,8-dione
Overview
Description
Spiro[3.5]nonane-6,8-dione is a spirocyclic compound that has been the subject of various synthetic studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a unique spirocyclic framework that consists of a five-membered and a six-membered ring joined at a single carbon atom .
Synthesis Analysis
The synthesis of spiro[3.5]nonane-6,8-dione has been achieved through different synthetic routes. A general synthetic route involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This method avoids the use of column chromatography, facilitating scale-up . Another approach reported is a two-step synthesis starting with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, yielding the target molecule on a pilot plant scale .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including spiro[3.5]nonane-6,8-dione, has been extensively studied using techniques such as NMR spectroscopy, MS, and X-ray diffraction analysis. These studies have provided valuable information about the regioselectivity and stereoselectivity of reactions involving spirocyclic compounds .
Chemical Reactions Analysis
Spiro[3.5]nonane-6,8-dione can undergo various chemical reactions due to its reactive dione moiety. For instance, it can be used in 1,3-dipolar cycloaddition reactions, which proceed with good yield and high regioselectivity and stereoselectivity . The compound's reactivity has also been harnessed in asymmetric syntheses, where it serves as a precursor for chiral ligand development .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[3.5]nonane-6,8-dione are influenced by its spirocyclic structure. For example, spiro-cyclic compounds often exhibit screw-type symmetry and can be optically active even without containing an asymmetric carbon atom. This optical activity has been confirmed through crystal structure prediction studies and experimental determination of crystal structures . The compound's density has also been reported, with optically active materials being slightly more dense than their racemic counterparts .
Scientific Research Applications
Synthesis Processes
Pilot Plant Scale Synthesis : A two-step synthesis process was developed for Spiro[3.5]nonane-6,8-dione, suitable for pilot plant scale production. This process involved the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, resulting in an overall yield of 26% (Lehmann, Kuhn, & Krüger, 2003).
Short and Tandem Syntheses : A general synthetic route was developed for Spiro[3.5]nonane-6,8-dione, avoiding the use of column chromatography, thus facilitating scale-up. This method involved cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation (Jin et al., 2015).
Catalytic and Chemical Properties
Hydrogenation Studies : The catalytic and stoichiometric hydrogenation of Spiro[3.5]nonane-6,8-dione was investigated, revealing significant effects of catalysts and solvents on product stereoselectivity and side reactions (Chan et al., 1995).
Rhodium(II)-Carbenoid C-H Insertion Reactions : Spiro[3.5]nonane derivatives were synthesized via Rhodium(II)-catalyzed C-H insertions, demonstrating the compound’s reactivity in organic synthesis (Aburel, Romming, & Undheim, 2000).
Optical and Structural Studies
Circular Dichroism Sensitivity : The circular dichroism spectra of diastereomers of Spiro[3.5]nonane-6,8-dione highlighted the compound's sensitivity to minute changes in chromophore orientation (Sumiyoshi, Kuritani, & Shingū, 1980).
Crystal Structure Prediction : A study undertook a blind crystal structure prediction for Spiro[3.5]nonane derivatives, employing a dispersion-corrected density functional approach. This research provided insights into the molecular packing and density differences in the racemate versus optically active compounds (Willer et al., 2012).
Safety And Hazards
Spiro[3.5]nonane-6,8-dione is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
spiro[3.5]nonane-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXEVGBZZHZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477317 | |
Record name | Spiro[3.5]nonane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonane-6,8-dione | |
CAS RN |
221342-48-9 | |
Record name | Spiro[3.5]nonane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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